molecular formula C10H15NO6 B14366837 Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate CAS No. 90739-72-3

Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate

Cat. No.: B14366837
CAS No.: 90739-72-3
M. Wt: 245.23 g/mol
InChI Key: BRIIGUSUSIAHBD-UHFFFAOYSA-N
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Description

Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate is a chemical compound known for its unique structure and reactivity It belongs to the class of aziridine derivatives, which are characterized by a three-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of diethyl aziridine-2,2-dicarboxylate with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in ring-opening reactions.

    Bases: Pyridine and triethylamine are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product, while reaction with an alcohol would yield an alcohol-substituted product .

Mechanism of Action

The mechanism of action of diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate primarily involves its reactivity towards nucleophiles. The strained aziridine ring readily undergoes nucleophilic attack, leading to ring-opening and subsequent modification of the target molecule. This reactivity makes it a valuable tool in enzyme inhibition studies, where it can covalently modify active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate is unique due to the presence of the acetyloxy group, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

CAS No.

90739-72-3

Molecular Formula

C10H15NO6

Molecular Weight

245.23 g/mol

IUPAC Name

diethyl 1-acetyloxyaziridine-2,2-dicarboxylate

InChI

InChI=1S/C10H15NO6/c1-4-15-8(13)10(9(14)16-5-2)6-11(10)17-7(3)12/h4-6H2,1-3H3

InChI Key

BRIIGUSUSIAHBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CN1OC(=O)C)C(=O)OCC

Origin of Product

United States

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